Egfr-IN-48

Beschreibung

Egfr-IN-48 (Catalog No. HY-143445) is a potent and orally active epidermal growth factor receptor (EGFR) inhibitor with demonstrated selectivity across EGFR variants. It exhibits inhibitory activity against EGFR mutants, including EGFR<sup>d19/TM/CS</sup> (IC50 = 0.193 nM), EGFR<sup>LR/TM/CS</sup> (IC50 = 0.251 nM), and wild-type EGFR<sup>WT</sup> (IC50 = 10.4 nM) . This compound has a purity of >98% and is available in 1 mg and 5 mg quantities for preclinical research.

Key physicochemical properties of This compound include:

- Molecular Weight: Not explicitly provided in the evidence, but inferred from related compounds (e.g., 253.47–235.27 g/mol for structurally similar inhibitors) .

- LogP: Predicted values vary between 1.89 (iLOGP) and 3.46 (XLOGP3), indicating moderate lipophilicity .

- Solubility: 0.0209 mg/mL (0.0000823 mol/L), classified as moderately soluble .

Eigenschaften

Molekularformel |

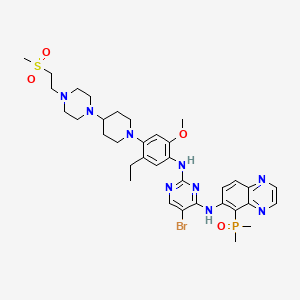

C35H47BrN9O4PS |

|---|---|

Molekulargewicht |

800.8 g/mol |

IUPAC-Name |

5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[5-ethyl-2-methoxy-4-[4-[4-(2-methylsulfonylethyl)piperazin-1-yl]piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C35H47BrN9O4PS/c1-6-24-21-29(31(49-2)22-30(24)45-13-9-25(10-14-45)44-17-15-43(16-18-44)19-20-51(5,47)48)41-35-39-23-26(36)34(42-35)40-28-8-7-27-32(38-12-11-37-27)33(28)50(3,4)46/h7-8,11-12,21-23,25H,6,9-10,13-20H2,1-5H3,(H2,39,40,41,42) |

InChI-Schlüssel |

VFCRMLIPZXPGDA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCS(=O)(=O)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Egfr-IN-48 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

Egfr-IN-48 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Egfr-IN-48 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Egfr-IN-48 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary molecular targets of this compound are the ATP-binding sites of the EGFR, which are crucial for its kinase activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Egfr-IN-48 's profile, we compare it with two structurally and functionally related compounds from the provided evidence:

Compound A (CAS 63069-48-7)

- Molecular Formula : C6H5ClIN

- Key Properties: IC50: Not reported for EGFR inhibition. LogP: 1.89–3.46 (similar range to this compound) . Solubility: 0.0209 mg/mL (identical to this compound) .

- Synthetic Route : Involves pyridine and chlorotrimethylsilane under reflux conditions .

Compound B (CAS 1046861-20-4)

- Molecular Formula : C6H5BBrClO2

- Key Properties: IC50: Not reported for EGFR inhibition. LogP: 0.61–2.15 (lower than this compound, implying reduced lipophilicity) . Solubility: 0.24 mg/mL (higher than this compound) . CYP Inhibition: None reported, indicating a cleaner pharmacokinetic profile .

- Synthetic Route : Utilizes palladium catalysts in tetrahydrofuran/water .

Comparative Data Table

| Property | This compound | Compound A (CAS 63069-48-7) | Compound B (CAS 1046861-20-4) |

|---|---|---|---|

| EGFR<sup>d19/TM/CS</sup> IC50 | 0.193 nM | N/A | N/A |

| LogP (XLOGP3) | 3.46 | 3.46 | 2.15 |

| Solubility (mg/mL) | 0.0209 | 0.0209 | 0.24 |

| CYP Inhibition | Not reported | CYP1A2, CYP2C9 | None |

| BBB Permeability | Yes | Yes | Yes |

Key Findings

Potency: this compound exhibits superior EGFR inhibition (sub-nanomolar IC50) compared to Compounds A and B, which lack reported EGFR activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.